molecular formula C4H4N4O4 B12525140 5-(Hydroxyamino)-6-nitrosopyrimidine-2,4(1H,3H)-dione CAS No. 672952-17-9

5-(Hydroxyamino)-6-nitrosopyrimidine-2,4(1H,3H)-dione

Cat. No.: B12525140
CAS No.: 672952-17-9
M. Wt: 172.10 g/mol
InChI Key: RKBGRJIIHYSYAY-UHFFFAOYSA-N
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Description

5-(Hydroxyamino)-6-nitrosopyrimidine-2,4(1H,3H)-dione: is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Hydroxyamino)-6-nitrosopyrimidine-2,4(1H,3H)-dione typically involves the nitration of pyrimidine derivatives followed by hydroxyamination. One common method involves the reaction of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine with nitrous acid to introduce the nitroso group at the 6-position. Subsequent hydroxyamination at the 5-position can be achieved using hydroxylamine under acidic conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyamino group, leading to the formation of nitroso derivatives.

    Reduction: Reduction of the nitroso group can yield amino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitroso and hydroxyamino positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products:

    Oxidation: Nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-(Hydroxyamino)-6-nitrosopyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyamino and nitroso groups play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. For example, the compound may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

    2-Amino-4,6-dihydroxypyrimidine: Similar in structure but lacks the nitroso and hydroxyamino groups.

    5-Nitroso-2,4-dioxo-1,2,3,4-tetrahydropyrimidine: Similar but lacks the hydroxyamino group.

    6-Hydroxyamino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine: Similar but lacks the nitroso group.

Uniqueness: The presence of both hydroxyamino and nitroso groups in 5-(Hydroxyamino)-6-nitrosopyrimidine-2,4(1H,3H)-dione makes it unique compared to other pyrimidine derivatives. These functional groups contribute to its distinct chemical reactivity and potential biological activities .

Properties

CAS No.

672952-17-9

Molecular Formula

C4H4N4O4

Molecular Weight

172.10 g/mol

IUPAC Name

5-(hydroxyamino)-6-nitroso-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C4H4N4O4/c9-3-1(7-11)2(8-12)5-4(10)6-3/h7,11H,(H2,5,6,9,10)

InChI Key

RKBGRJIIHYSYAY-UHFFFAOYSA-N

Canonical SMILES

C1(=C(NC(=O)NC1=O)N=O)NO

Origin of Product

United States

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